6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Description
6-Bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound featuring a triazinoindole core substituted with a bromine atom at position 6, an ethyl group at position 5, and a methyl group at position 6. The thiol (-SH) group at position 3 provides a reactive site for further functionalization, such as alkylation or conjugation with pharmacophores.
Properties
Molecular Formula |
C12H11BrN4S |
|---|---|
Molecular Weight |
323.21 g/mol |
IUPAC Name |
6-bromo-5-ethyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C12H11BrN4S/c1-3-17-10-7(4-6(2)5-8(10)13)9-11(17)14-12(18)16-15-9/h4-5H,3H2,1-2H3,(H,14,16,18) |
InChI Key |
URFAIMAXRDUGNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2Br)C)C3=NNC(=S)N=C31 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves multiple steps. One common method starts with the Sandmeyer reaction of 2-methyl (ethyl)aniline to produce 7-methyl (ethyl) isatins. These intermediates are then subjected to bromination using N-bromosuccinimide (NBS) in an eco-friendly solvent like PEG-400 at room temperature to yield 5-bromo-7-methyl (ethyl) isatins .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution at the bromine atom and alkylation/arylation at the thiol group.
Bromine Substitution
-
Reagents/Conditions : Bromine atoms at positions 6 and 8 are susceptible to nucleophilic substitution. Common reagents include amines (e.g., morpholine, piperidine) or thiols in the presence of potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
-
Example Reaction :
Yields for such reactions range from 65% to 85% depending on the nucleophile and solvent .
Thiol Alkylation/Arylation
-
Reagents/Conditions : The thiol group reacts with alkyl/aryl halides (e.g., propargyl bromide, benzyl chloride) under basic conditions (K₂CO₃, Et₃N) in DMSO or ethanol .
Oxidation Reactions
The thiol group (-SH) is oxidized to sulfonic acid (-SO₃H) or disulfide (-S-S-) derivatives.
-
Reagents/Conditions : Hydrogen peroxide (H₂O₂) in acetic acid or potassium permanganate (KMnO₄) in aqueous acidic media .
-
Example Reaction :
Disulfide formation is favored under mild oxidative conditions .
Reduction Reactions
The bromine substituents can be reduced to hydrogen under specific conditions.
-
Reagents/Conditions : Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) .
-
Example Reaction :
Debrominated products retain the triazinoindole core but show altered biological activity .
Cyclization and Condensation
The compound participates in cyclocondensation with aldehydes or ketones to form fused heterocycles.
Comparative Reactivity of Analogous Compounds
Synthetic Optimization
Scientific Research Applications
6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 6-bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. For instance, its anticancer activity is attributed to its ability to chelate iron ions, thereby disrupting iron homeostasis in cancer cells. This leads to cell cycle arrest and apoptosis through the mitochondrial pathway .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The triazinoindole scaffold is highly tunable, with substituents influencing solubility, lipophilicity, and bioactivity. Key analogs and their substituent effects include:
5-Ethyl Derivatives
- No bromo or methyl substituents are present here, limiting direct comparison .
Halo-Substituted Derivatives
- 8-Chloro-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one (5e) and 6,8-dibromo-5-methyl-2H-...-one (5k): These compounds exhibit potent anticonvulsant activity in rodent models, with EC₅₀ values comparable to phenytoin. Bromine’s electron-withdrawing nature may enhance binding to neuronal targets .
- 8-Bromo-5-methyl-5H-triazinoindole derivatives: Used in alkylation reactions (e.g., with tert-butyl bromoacetate), these derivatives demonstrate high purity (>95%) and stability, as shown by LCMS and NMR data .
Methyl and Ethyl Combinations
- 6,8-Dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol (CAS 353786-74-0): Methyl groups at positions 6 and 8 increase lipophilicity (logP ≈ 3.4) and may enhance membrane permeability. Molecular weight: 230.29 g/mol .
Thiol Reactivity
- The thiol group enables derivatization via alkylation (e.g., with bromoacetamides), as demonstrated in the synthesis of N-(4-chlorophenyl)-N-methyl-2-((5-methyl-triazinoindol-3-yl)thio)acetamide (43), achieving 88% yield and 95% purity .
Comparative Data Table
Biological Activity
6-Bromo-5-ethyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy in various studies, and potential applications in medicinal chemistry.
- Molecular Formula : C12H11BrN4S
- Molecular Weight : 323.212 g/mol
- IUPAC Name : 6-bromo-5-ethyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Biological Activity Overview
The compound exhibits a range of biological activities including antimicrobial, anticancer, and enzyme inhibition properties. Its unique structure contributes to its interaction with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Diameter of Inhibition Zone (DIZ) |
|---|---|---|
| Klebsiella pneumoniae | 250 µg/mL | 11 mm |
| Escherichia coli | 250 µg/mL | 12 mm |
| Candida albicans | 2 µg/mL | - |
The compound demonstrates significant activity against Gram-negative bacteria and fungi. The introduction of a thiol group enhances lipophilicity and bioactivity by improving membrane permeability and interaction with microbial targets .
Anticancer Activity
The anticancer potential of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies indicate that derivatives of triazine compounds can effectively inhibit cancer cell lines such as A431 and Jurkat cells.
Case Study: Anticancer Efficacy
In vitro studies have shown that certain derivatives exhibit IC50 values lower than standard chemotherapeutics like doxorubicin. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 | <10 |
| Compound B | Jurkat | <20 |
These findings suggest that the structural modifications in compounds like this compound can lead to enhanced anticancer properties .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The thiol group interacts with cysteine residues in enzymes, leading to inhibition.
- DNA Intercalation : The planar structure allows for intercalation into DNA, disrupting replication.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to apoptosis .
Q & A
Q. What statistical approaches validate biological activity reproducibility across independent studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
